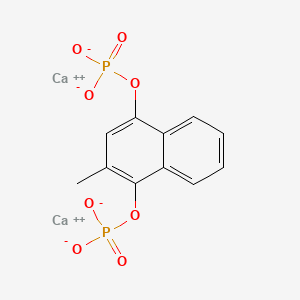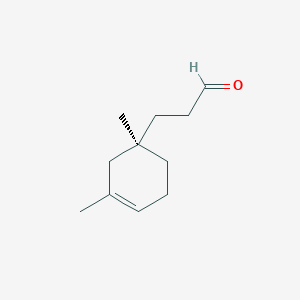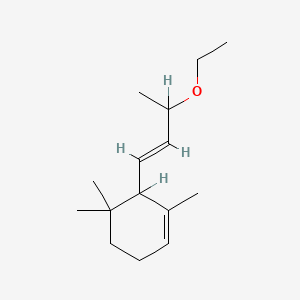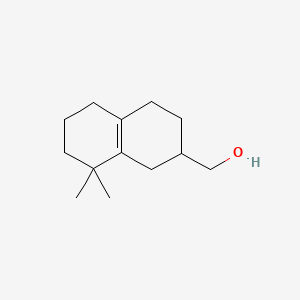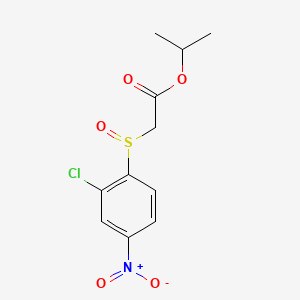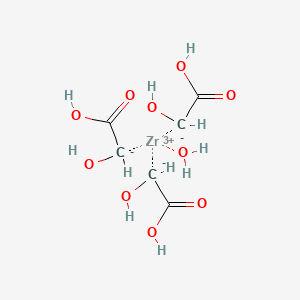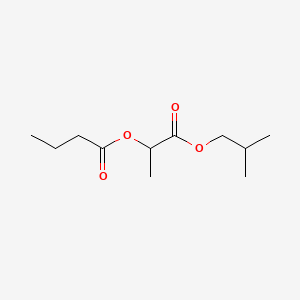
Calcium bis(di(tert-butyl)naphthalenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(di(tert-butyl)naphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95484 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a naphthalenesulphonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(di(tert-butyl)naphthalenesulphonate) typically involves the reaction of di(tert-butyl)naphthalenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcium bis(di(tert-butyl)naphthalenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulphinate derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Naphthalenesulphinate derivatives.
Substitution: Various substituted naphthalenesulphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium bis(di(tert-butyl)naphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Calcium bis(di(tert-butyl)benzenesulphonate): Similar structure but with a benzene ring instead of a naphthalene ring.
Calcium bis(di(tert-butyl)toluenesulphonate): Contains a toluene ring, differing in the position of the tert-butyl groups.
Uniqueness
Calcium bis(di(tert-butyl)naphthalenesulphonate) is unique due to its naphthalene ring structure, which provides distinct chemical properties compared to its benzene and toluene analogs. This uniqueness makes it particularly useful in specific applications where the naphthalene ring’s electronic and steric effects are advantageous .
Propiedades
Número CAS |
85614-29-5 |
|---|---|
Fórmula molecular |
C36H46CaO6S2 |
Peso molecular |
679.0 g/mol |
Nombre IUPAC |
calcium;2,3-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2 |
Clave InChI |
ZMZJSSHWIFTNKO-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


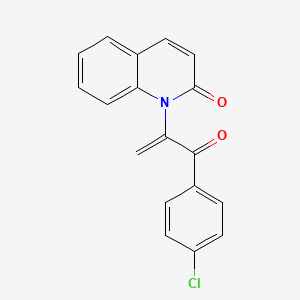
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)

